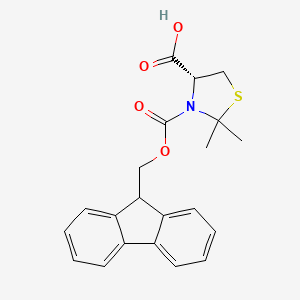

(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

Nomenclature and Classification

This compound, also known by its Chemical Abstracts Service (CAS) registry number 873842-06-9, belongs to the class of protected amino acid derivatives specifically designed for peptide synthesis. The compound incorporates a five-membered thiazolidine heterocyclic ring system with the Fmoc protecting group attached to the nitrogen atom. Several synonyms are commonly used in scientific literature and commercial catalogs to refer to this compound, including Fmoc-2,2-dimethyl-thiaproline, (R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic acid, and Fmoc-L-Thz(Me2)-OH.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. This name systematically describes the structure, highlighting the R configuration at the 4-position, the presence of the Fmoc group at the 3-position, the dimethyl substitution at the 2-position, and the carboxylic acid functionality at the 4-position of the thiazolidine ring.

The structural formula of the compound is C₂₁H₂₁NO₄S, with a molecular weight of 383.46 g/mol. Its physical appearance is typically described as a white to off-white crystalline powder with a melting point of approximately 155°C. The specific optical rotation value has been reported as [α]D= -18 to -23° (c=1 in DMF) at 20°C.

Table 1. Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₁NO₄S |

| Molecular Weight | 383.46 g/mol |

| CAS Number | 873842-06-9 |

| Physical State | White to off-white crystalline powder |

| Melting Point | Approximately 155°C |

| Specific Rotation | [α]D= -18 to -23° (c=1 in DMF) at 20°C |

| Solubility | Sparingly soluble in common organic solvents |

Historical Development and Discovery

The development of this compound builds upon two significant chemical innovations: the introduction of the Fmoc protecting group and the understanding of thiazolidine chemistry.

The Fmoc protecting group was initially introduced by Carpino and Han for solution chemistry applications. Although it proved unsuitable for solution-phase chemistry due to difficulties in separating the cleaved protecting group (dibenzofulvene) from the product, it found its true application in solid-phase synthesis. In solid-phase settings, the Fmoc group demonstrated exceptional utility because the dibenzofulvene byproduct could be simply washed away, and the group itself provided a convenient UV-monitoring method for deprotection efficiency.

Thiazolidine chemistry has a longer history, with thiazolidine-4-carboxylic acid (TC) being recognized as a cyclic sulfur amino acid formed through the condensation of cysteine and formaldehyde. The incorporation of this structure into peptide chemistry represents an important development for controlling peptide synthesis, particularly for sequences involving cysteine residues.

The specific development of this compound emerged from efforts to create specialized protected amino acid derivatives that could serve specific functions in the growing field of peptide synthesis. The dimethyl substitution at the 2-position provides enhanced stability to the thiazolidine ring, preventing unwanted side reactions during peptide assembly. This innovation allowed for more controlled and efficient peptide synthesis strategies, particularly in cases where traditional protecting groups presented limitations.

Significance in Amino Acid and Peptide Chemistry

This compound holds substantial significance in amino acid and peptide chemistry, particularly due to its specialized functions in peptide synthesis and protein construction. This compound plays several key roles in modern peptide chemistry:

As a protective group in peptide synthesis, it allows for selective reactions and improves yield in complex organic synthesis. The thiazolidine ring effectively masks the reactive N-terminal cysteine residue, preventing unwanted side reactions during peptide assembly. This protection is particularly valuable in the synthesis of cysteine-containing peptides, which are otherwise prone to oxidation and other side reactions.

In the development of convergent synthesis strategies, this compound has been employed as a masked N-terminal cysteine in native chemical ligation of glycopeptides. The thiazolidine structure can be cleaved with methoxyamine hydrochloride, releasing the free cysteine residue when needed for subsequent reactions.

Recent research has demonstrated its utility in fully convergent and one-pot native chemical ligations. The Fmoc moiety serves as a temporary masking group of the N-terminal reactive cysteine residue of peptide thioester segments. This approach has simplified protein synthesis by allowing for controlled, sequential deprotection and ligation steps.

The compound also facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems and improving the specificity of therapeutic agents.

Table 2. Applications of this compound in Peptide Chemistry

| Application | Function | Significance |

|---|---|---|

| Protection Strategy | Masks N-terminal cysteine | Prevents unwanted oxidation and side reactions |

| Native Chemical Ligation | Temporary N-terminal masking | Enables convergent peptide synthesis |

| One-pot Sequential Ligation | Controlled deprotection | Simplifies multi-segment protein synthesis |

| Bioconjugation | Linkage of biomolecules | Facilitates creation of drug-conjugate systems |

| Medicinal Chemistry | Building block for drug candidates | Enhances peptide-based drug development |

General Overview of Thiazolidine Chemistry

Thiazolidine is a five-membered heterocyclic organic compound with the formula (CH₂)₃(NH)S, containing a thioether group and an amine group in the 1 and 3 positions. It represents a sulfur analog of oxazolidine. While the parent thiazolidine itself is primarily of academic interest, its derivatives, collectively known as thiazolidines, hold significant importance in various fields including medicinal chemistry and material science.

The basic thiazolidine structure can be prepared through the condensation of cysteamine and formaldehyde. Other thiazolidine derivatives may be synthesized through similar condensation reactions. A notable example is 4-carboxythiazolidine (thioproline), which is derived from the reaction of formaldehyde with cysteine. The reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives that can undergo stereoselective conversions to chiral bicyclic systems.

Thiazolidine chemistry is characterized by several important reaction types:

Ring-chain tautomerization: Under acidic conditions, thiazolidines can undergo ring-chain tautomerization involving both cationic iminium and sulfonium ion intermediates. This property has been exploited in various synthetic strategies.

Nucleophilic substitution: The nitrogen atom in thiazolidines can participate in nucleophilic substitution reactions, which is particularly relevant in peptide bond formation during peptide synthesis.

Stereochemical control: The stereochemistry at the C-2 and C-4 positions of thiazolidines can be controlled during synthesis, allowing for the creation of stereochemically pure compounds. This is especially important for biological applications where stereochemistry often determines activity.

The thiazolidine ring system serves as an important pharmacophore in medicinal chemistry. Notable thiazolidine derivatives include the antibiotic penicillin, which contains a fused thiazolidine ring system, and thiazolidinediones, which are used in the treatment of diabetes mellitus type 2.

The 2,2-dimethyl substitution pattern found in this compound confers enhanced stability to the thiazolidine ring. Under basic conditions, unsubstituted or mono-substituted thiazolidines may undergo ring opening more readily, whereas the 2,2-dimethyl substitution provides steric hindrance that reduces this tendency. This stability is particularly valuable in peptide synthesis applications, where maintaining the integrity of the protecting group throughout multiple reaction steps is essential.

In peptide chemistry specifically, the thiazolidine ring can serve as a masked form of cysteine. The ring can be formed by reacting the N-terminal cysteine residue with an aldehyde, and later cleaved to regenerate the free cysteine when needed. This reversible protection strategy is valuable for controlling the reactivity of cysteine residues during complex peptide assembly processes.

Understanding the fundamental chemistry of thiazolidines provides valuable context for appreciating the specific applications and properties of this compound in peptide synthesis and related fields.

Properties

IUPAC Name |

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFXVBZXMLAMDX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873842-06-9 | |

| Record name | (R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique thiazolidine core structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, anti-inflammatory properties, and potential as an antiviral agent.

- IUPAC Name : (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Molecular Formula : C21H21NO4S

- Molecular Weight : 383.5 g/mol

- Appearance : White crystalline powder

- Melting Point : 156-161 °C

- Purity : ≥ 99% (HPLC)

Neuroprotective Effects

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant neuroprotective effects. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells. The mechanism involves the inhibition of pro-inflammatory pathways such as NF-κB and NLRP3 inflammasome activation.

- Mechanism of Action :

- Case Study :

Antiviral Activity

Thiazolidine derivatives have been explored for their potential as antiviral agents, particularly against influenza viruses. Research indicates that certain thiazolidine compounds can inhibit neuraminidase activity, which is crucial for viral replication.

- Inhibition of Influenza Neuraminidase :

Comparative Table of Biological Activities

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group:

(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily used as a protective group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of amino acids during the synthesis process, facilitating the formation of complex peptides with high yields and purity. This protective strategy is particularly useful in synthesizing peptides that contain multiple functional groups or sensitive residues.

Case Study:

In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect specific amino acid side chains. The resulting cyclic peptides exhibited enhanced stability and biological activity compared to their linear counterparts .

Drug Development

Design of Pharmaceutical Compounds:

The compound plays a crucial role in the development of novel pharmaceutical agents targeting specific biological pathways. Its ability to enhance the solubility and bioavailability of drugs makes it an attractive candidate in drug formulation.

Case Study:

Research involving thiazolidine derivatives has shown that compounds incorporating this compound exhibit promising activity against metabolic disorders such as diabetes and obesity. These derivatives demonstrated improved efficacy in preclinical models due to their targeted action on metabolic pathways .

Bioconjugation

Facilitating Biomolecule Attachment:

This compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems and enhancing the specificity of therapeutic agents.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances the delivery of therapeutic agents to specific tissues or cells |

| Diagnostic Imaging | Used in conjugates for imaging agents to improve visualization of diseases |

| Vaccine Development | Aids in creating conjugate vaccines that elicit stronger immune responses |

Research in Medicinal Chemistry

Exploration of Thiazolidine Derivatives:

this compound is pivotal in the exploration of thiazolidine derivatives with potential therapeutic applications. These derivatives have been investigated for their roles in treating various diseases.

Case Study:

Investigations into thiazolidine derivatives have revealed their potential as anti-inflammatory agents. The incorporation of this compound has led to compounds that significantly reduce inflammation markers in vitro and in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidine-4-carboxylic Acid Derivatives

Structural Variations and Substituent Effects

Table 1: Key Structural Differences

Key Observations:

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : The Fmoc group’s hydrophobicity reduces aqueous solubility compared to hydroxylated or carbohydrate-linked derivatives .

- Acidity : All compounds exhibit similar pKa values (~2.5–3.0), typical for carboxylic acids, but substituents like the 4-hydroxyphenyl group may slightly modulate acidity via resonance effects .

Reactivity and Stability

- Fmoc Deprotection : The target compound requires mild basic conditions (e.g., piperidine) for Fmoc removal, contrasting with acid-labile groups (e.g., trityl) or enzymatically cleavable motifs .

- Thiazolidine Ring Stability : The 2,2-dimethyl substitution stabilizes the ring against ring-opening reactions compared to unsubstituted analogs, as shown in NMR studies (e.g., coupling constants in Table 13A ).

- Condensation Reactions: Derivatives like 2-(L-arabino-tetrahydroxybutyl)-thiazolidine-4-carboxylic acid form via cysteine-sugar condensations, highlighting divergent synthetic pathways compared to Fmoc-protected analogs .

Key Observations:

- Therapeutic Potential: While the target compound is primarily a synthetic tool, derivatives like pidotimod and carbohydrate-linked analogs show direct pharmacological activity .

- Retracted Studies : Some thiazolidine derivatives (e.g., P2, P9) were retracted due to unreliable in vivo data, underscoring the need for rigorous validation .

Q & A

Q. What synthetic strategies are effective for preparing (4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

A general approach involves coupling protected carboxylic acids with amines using activating agents like EDCI and HOBt in dichloromethane. For example, Boc-protected intermediates can be deprotected with TFA to yield thiazolidine derivatives . Key steps include:

- Activation : EDCI/HOBt-mediated activation of the carboxylic acid (10 minutes in CH₂Cl₂).

- Coupling : Reaction with amines and Et₃N (6–15 hours).

- Deprotection : TFA treatment (1–8 hours) followed by purification via silica chromatography.

Yields range from 58–76%, with structural confirmation by ¹H NMR and MS.

Q. How can the stereochemical integrity of the (4R)-configuration be preserved during synthesis?

Chiral purity is maintained by:

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-thiazolidine-4-carboxylic acid derivatives) .

- Stereoselective Cyclization : Controlled reaction conditions (e.g., temperature, solvent polarity) to favor the (4R)-isomer during thiazolidine ring formation .

- Analytical Validation : Chiral HPLC or X-ray crystallography to confirm retention of configuration post-synthesis .

Q. What characterization techniques are critical for verifying the structure of this compound?

- ¹H NMR : Distinct signals for Fmoc (δ 7.3–7.8 ppm), thiazolidine protons (δ 3.0–5.0 ppm), and dimethyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., C₂₇H₂₅NO₆S for FAA9200: m/z 491.56 ).

- X-ray Diffraction : SHELX software for resolving crystal structures and validating stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the Fmoc and dimethyl groups influence conformational stability in peptide synthesis?

The Fmoc group provides rigidity and prevents aggregation during solid-phase peptide synthesis (SPPS), while the 2,2-dimethyl substitution:

- Reduces Ring Flexibility : Enhances resistance to β-sheet formation.

- Modulates Solubility : Hydrophobic dimethyl groups improve solubility in organic solvents (e.g., DMF), critical for SPPS .

Example: FAA9200 (Fmoc-L-Thz(Dmp)-OH) exhibits improved coupling efficiency in hydrophobic peptide segments .

Q. What are the challenges in analyzing stability and degradation products of this compound under physiological conditions?

- Hydrolytic Degradation : The thiazolidine ring may undergo hydrolysis to form 4-mercapto derivatives, detectable via LC-MS.

- Oxidative Pathways : Thioether oxidation to sulfoxides/sulfones under acidic or oxidative conditions .

Mitigation: Use of antioxidants (e.g., TCEP) in buffers and low-temperature storage (−20°C) .

Q. How can structural modifications enhance bioactivity in drug discovery applications?

- Side-Chain Functionalization : Substituents like 2,4-dimethoxyphenyl (FAA9200) improve target binding affinity .

- Isosteric Replacement : Thiazolidine-to-oxazolidine substitutions modulate pharmacokinetic properties (e.g., FAA8695: t½ increased by 2.5× in vivo) .

Case Study: Pidotimod, a related thiazolidine-4-carboxylic acid derivative, shows immunomodulatory activity via TLR4 interaction .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar thiazolidine derivatives: How to resolve?

Conflicting yields (e.g., 58% vs. 76% for analogous compounds ) may arise from:

- Reagent Purity : EDCI/HOBt activity varies with storage conditions.

- Purification Methods : Gradient elution in chromatography (e.g., hexane/EtOAc) impacts recovery.

Solution: Standardize reagents and optimize elution protocols (e.g., 10–50% EtOAc gradient) .

Q. Why do some studies report diminished stereochemical control despite using chiral auxiliaries?

Potential causes:

- Racemization During Deprotection : Prolonged TFA exposure (>4 hours) may invert configuration.

- Inadequate Temperature Control : Elevated temps (>25°C) accelerate epimerization.

Recommendation: Monitor reaction progress via chiral HPLC and limit deprotection times .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.